1-Bromotrideca-3,4-diene

Description

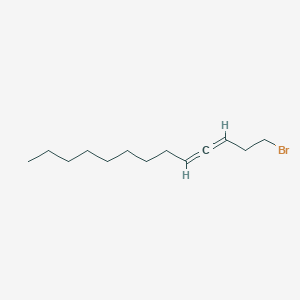

Structure

3D Structure

Properties

CAS No. |

60705-51-3 |

|---|---|

Molecular Formula |

C13H23Br |

Molecular Weight |

259.23 g/mol |

InChI |

InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11H,2-8,12-13H2,1H3 |

InChI Key |

XOAQGNRYHRBIKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=C=CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromotrideca 3,4 Diene and Analogous Bromoallenes

Strategic Approaches to Bromoallene Synthesis

The preparation of bromoallenes can be achieved through several strategic approaches, each with its own advantages and limitations. These methods often involve the transformation of readily available starting materials like propargylic alcohols or the use of sophisticated transition metal catalysis.

Preparation from Propargylic Alcohols and Derivatives

A common and traditional method for synthesizing bromoallenes involves the reaction of propargylic alcohols with hydrobromic acid, often in the presence of a copper(I) bromide catalyst. tandfonline.com This method, however, can be harsh. Recent advancements have focused on milder and more selective transformations of propargylic alcohol derivatives. rsc.org These reactions are crucial for preparing a wide array of bromoallenes.

Propargylation reactions, which produce propargylic alcohols, are fundamental to this synthetic strategy. These reactions often involve the addition of a propargyl nucleophile to a carbonyl compound, such as an aldehyde or ketone. mdpi.comnih.gov The resulting secondary or tertiary homopropargylic alcohols can then be converted to the desired bromoallenes. mdpi.comnih.gov

| Starting Material | Reagent | Product | Reference |

| Propargylic Alcohols | HBr, CuBr | Bromoallenes | tandfonline.com |

| Aldehydes/Ketones | Propargylation Reagent | Homopropargylic Alcohols | mdpi.comnih.gov |

Halocuprate-Induced Substitutions for Allenic Halides

A highly stereoselective method for the synthesis of allenic halides involves the use of halocuprates to induce substitution in propargylic methanesulfonates. acs.orgacs.org This approach offers excellent control over the stereochemistry of the resulting allene (B1206475). The reaction of optically active propargylic substrates with halocuprates can lead to the formation of optically active allenic halides. acs.org The stereochemical outcome of these reactions, whether it proceeds through a syn or anti 1,3-substitution pathway, is a topic of significant interest and has been studied in detail. acs.org

This method provides a reliable route to chiral allenes, which are valuable building blocks in asymmetric synthesis. The ability to control the axial chirality of the allene is a key advantage of this synthetic strategy.

Palladium-Catalyzed Routes to Bromoallenes

Palladium catalysis has emerged as a powerful tool for the synthesis of allenes, including bromoallenes. thieme.com These methods often involve the SN2' substitution of propargylic electrophiles with various nucleophiles, catalyzed by a palladium complex. thieme.com While highly effective, controlling the configurational stability of the intermediate allenyl/propargylpalladium species can be challenging, which may affect the stereoselectivity of the reaction. thieme.com

Palladium-catalyzed cross-coupling reactions, such as the Stille-type coupling of bromoallenes with alkynylstannanes, further highlight the utility of these compounds as synthetic intermediates. thieme.com Recent research has also explored the palladium-catalyzed annulation of strained cyclic allenes to generate fused heterocyclic products. nih.govescholarship.org Additionally, palladium-catalyzed reactions of ω-haloallenes provide a general route to cyclic compounds through carbopalladation. acs.org The synthesis of 1,3-dienes from allenes and organic halides can also be achieved using palladium catalysis. nih.gov

| Reaction Type | Reactants | Catalyst System | Product |

| SN2' Substitution | Propargylic Electrophiles, Nucleophiles | Palladium Complex | Allenes |

| Stille-type Coupling | Bromoallenes, Alkynylstannanes | Palladium Complex | Coupled Products |

| Annulation | Strained Cyclic Allenes, Aryl Halides | Palladium Complex | Fused Heterocycles |

| Cyclization | ω-Haloallenes | Palladium Catalyst | Cyclic Compounds |

| Diene Synthesis | Allenes, Organic Halides | Pd(dba)₂/PPh₃ | 1,3-Dienes |

Stereoselective Synthesis of Axially Chiral Bromoallenes

The synthesis of axially chiral allenes is a significant challenge in organic synthesis, with applications in medicinal chemistry, materials science, and asymmetric catalysis. nih.gov Several catalytic asymmetric methods have been developed to prepare these valuable compounds from achiral or racemic precursors. illinois.edu

One prominent strategy involves the reaction of chiral propargylate esters with organocuprates. illinois.edu More recently, transition metal-catalyzed reactions, particularly those using palladium, have been extensively studied for the synthesis of enantioenriched allenes. illinois.edu For instance, Pd-catalyzed SN2' or SN2'' reactions of 2-bromo-1,3-dienes have been shown to proceed through diastereomeric alkylidene-π-allylpalladium species. illinois.eduresearchgate.net

Chiral phosphoric acid catalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral allenes. nih.gov Base-mediated intramolecular amination of bromoallenes can also be used for the stereoselective synthesis of chiral 2,3-cis-2-ethynylaziridines. acs.org Furthermore, the cross-coupling of 3-alkyl- and 3,3-dialkyl-1-bromo-1,2-dienes with arylbromocuprates has been shown to be a highly 1,3-anti stereoselective process, allowing for the synthesis of enantiomerically enriched 3-aryl-1-alkynes from optically active bromoallenes. acs.org

Development of Specific Synthetic Routes for Long-Chain 1-Bromo-3,4-dienes (e.g., 1-Bromotrideca-3,4-diene)

For instance, a synthetic route could commence with a long-chain alkyne, which would undergo functionalization to introduce a propargylic alcohol moiety. This alcohol could then be converted into a suitable leaving group, such as a mesylate. Subsequent reaction with a bromocuprate reagent would then yield the target this compound via an SN2' reaction. The choice of reaction conditions would be crucial to ensure high regioselectivity and yield for the long-chain substrate.

Exploration of Sustainable and Green Chemistry Approaches in Bromoallene Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. ijnc.irpurkh.comshodhsagar.com In the context of bromoallene synthesis, this involves the development of more sustainable and eco-friendly methodologies. Key areas of focus include the use of less hazardous reagents, the development of catalytic processes to replace stoichiometric reagents, and the use of greener solvents. purkh.commdpi.com

For example, visible light-promoted synthesis of allenes represents a greener alternative to traditional methods that may require harsh conditions or toxic reagents. rsc.org The development of catalytic systems that can operate under milder conditions and with higher atom economy is a central goal. purkh.com Solvent-free reaction conditions and the use of microwave irradiation are also being explored to reduce energy consumption and waste generation. rasayanjournal.co.in While specific green chemistry approaches for this compound are not documented, the broader trends in sustainable organic synthesis suggest that future research will likely focus on developing catalytic and more environmentally benign routes to this and other bromoallenes. ijnc.irshodhsagar.com

Advanced Characterization and Computational Modeling of Bromoallenic Structures

Quantum Chemical and Computational Approaches to Bromoallene Systems

Computational Studies on Stereoselectivity and Chiral Transfer Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the stereoselectivity and mechanisms of chiral transfer in reactions involving bromoallenic structures like 1-Bromotrideca-3,4-diene. These theoretical studies provide insights into the electronic and steric factors that govern the formation of specific stereoisomers, which can be challenging to elucidate through experimental means alone.

Research in this area often focuses on modeling the interactions between the chiral allene (B1206475) and incoming reagents or catalysts. For instance, in metal-catalyzed reactions, computational models can predict how the coordination of the metal to the allene moiety influences the facial selectivity of a nucleophilic attack. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathways that lead to the observed products. These models can account for various factors, including the nature of the solvent, the ligands on the metal catalyst, and the substituents on the allene.

A key aspect of these computational studies is the elucidation of the mechanism of chirality transfer. rsc.org In reactions where the axial chirality of the allene is converted to point chirality in the product, theoretical models can pinpoint the transition state geometries responsible for this transfer. nih.gov For example, in the cycloaddition of a dienophile to a chiral bromoallene, DFT can be used to analyze the different possible transition states (endo vs. exo approaches) and predict which one is energetically favored, thus explaining the observed diastereoselectivity. nih.gov

The following table summarizes representative data from computational studies on the stereoselectivity of reactions involving chiral allenes, analogous to what might be expected for this compound.

| Reaction Type | Computational Method | Basis Set | Key Finding | Predicted Selectivity |

| Metal-Catalyzed Nucleophilic Addition | DFT (B3LYP) | 6-31G(d,p) | Lower energy transition state for attack on one face of the allene due to steric hindrance from the catalyst-ligand complex. | High diastereoselectivity |

| Diels-Alder Cycloaddition | MP2 | cc-pVTZ | Stabilization of the endo transition state through secondary orbital interactions. | Endo product favored |

| Radical Addition | CASSCF | ANO-L-VDZ | Minimal energy difference between pathways leading to different stereoisomers. | Low stereoselectivity |

These computational approaches are not only explanatory but also predictive. They can be employed to screen potential catalysts and reaction conditions to optimize the stereochemical outcome of a reaction, guiding synthetic chemists in the design of more efficient and selective transformations.

Elucidation of Reaction Pathways and Transition States via Molecular Modeling

Molecular modeling is a powerful methodology for mapping the intricate details of reaction pathways and characterizing the fleeting transition states involved in the reactions of bromoallenic compounds. e3s-conferences.org By employing computational techniques such as DFT and ab initio methods, researchers can construct a detailed picture of how reactants are converted into products, including the identification of any intermediates and the energy barriers that must be overcome. fossee.in

A primary goal of these studies is to distinguish between different possible reaction mechanisms, for example, concerted versus stepwise pathways. nih.gov In a concerted reaction, bond breaking and bond forming occur in a single step through a single transition state. In a stepwise reaction, one or more intermediates are formed, with a transition state for each step. Molecular modeling can determine the energies of the transition states and any intermediates for each proposed pathway. The pathway with the lowest energy barrier is generally the one that is kinetically favored. escholarship.org

For instance, in the context of a cycloaddition reaction involving this compound, computational analysis could be used to explore both a concerted [4+2] cycloaddition pathway and a stepwise pathway involving a diradical or zwitterionic intermediate. The calculated energies of the respective transition states would provide strong evidence for the operative mechanism.

The characterization of transition state structures is a critical component of these computational investigations. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its geometry reveals the arrangement of atoms at the peak of the energy barrier. fossee.in Analysis of the vibrational frequencies of the calculated transition state structure is used to confirm that it is indeed a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

The following interactive data table presents hypothetical data from a computational study on a reaction of a bromoallene, illustrating how molecular modeling can be used to elucidate reaction pathways.

| Parameter | Pathway A (Concerted) | Pathway B (Stepwise - Step 1) | Pathway B (Stepwise - Step 2) |

| Transition State Energy (kcal/mol) | 25.2 | 28.5 | 15.7 |

| Intermediate Energy (kcal/mol) | N/A | 12.3 | N/A |

| Key Bond Distances in TS (Å) | C1-C6: 2.1, C4-C5: 2.2 | C1-C6: 2.5 | C4-C5: 1.9 |

| Imaginary Frequency (cm⁻¹) | -450 | -380 | -510 |

The insights gained from these molecular modeling studies are invaluable for understanding the fundamental reactivity of bromoallenic structures and for designing new reactions with desired outcomes. By providing a detailed, atomistic view of the reaction process, computational chemistry complements experimental studies and accelerates the pace of discovery in organic synthesis.

Synthetic Utility and Transformative Applications of 1 Bromotrideca 3,4 Diene in Complex Organic Synthesis

Bromoallenes as Versatile Building Blocks for Enhancing Molecular Complexity

Bromoallenes are powerful building blocks in organic synthesis, prized for their ability to introduce functionality and build complex molecular architectures. tandfonline.comrsc.org The compound 1-Bromotrideca-3,4-diene, with its C13 alkyl chain, bromo-substituted allene (B1206475) moiety, offers a unique combination of reactivity. The bromine atom serves as a versatile handle for a wide array of transformations, including cross-coupling reactions, while the allenic system provides multiple sites for nucleophilic and electrophilic attack, as well as participation in pericyclic reactions.

The reactivity of bromoallenes can be tuned based on reaction conditions. For instance, they can act as allyl dication equivalents, particularly in palladium-catalyzed reactions. nih.gov This dual reactivity allows for the construction of complex structures from simple starting materials. The palladium catalyst promotes cyclization onto the central carbon of the allene, enabling the formation of various ring sizes. nih.gov In the context of this compound, this reactivity can be harnessed to append the long tridecyl group onto a variety of molecular scaffolds, significantly increasing molecular complexity in a single step.

Recent advances have also focused on the development of radical-based methods for allene synthesis, highlighting their importance as synthetic intermediates. nih.gov The presence of the bromine atom in this compound also makes it a suitable precursor for generating allenyl radicals, further expanding its synthetic potential. This versatility allows chemists to design synthetic routes that are both efficient and convergent, rapidly assembling complex target molecules.

Applications in the Stereocontrolled Construction of Functionalized Cyclic and Heterocyclic Systems

The axial chirality of substituted allenes, combined with their diverse reactivity, makes them excellent substrates for the stereocontrolled synthesis of cyclic and heterocyclic compounds. This compound, when used in its enantiomerically pure form, can transfer its axial chirality to a new stereocenter in the product, a process of significant value in asymmetric synthesis.

Bromoallenes participate in a variety of cyclization reactions. Palladium-catalyzed tandem cyclizations of bromoallenes bearing a tethered nucleophile, such as a sulfamide (B24259) group, have been shown to produce bicyclic structures with high regioselectivity. nih.gov The reaction pathway can often be controlled by the presence or absence of the palladium catalyst, leading to different ring sizes from the same starting material. nih.gov For a substrate like this compound, this would allow for the synthesis of complex macrocycles or fused ring systems incorporating the long alkyl chain.

Furthermore, the epoxidation of bromoallenes has been studied, revealing that these substrates can lead to the formation of α,β-unsaturated carboxylic acids through a cascade involving a bromoallene oxide and a Favorskii-type rearrangement. rsc.orgrsc.org The stability and reactivity of the intermediate bromoallene oxides are influenced by the substituents on the allene. rsc.orgimperial.ac.uk This transformation provides a pathway to highly functionalized acyclic and potentially cyclic structures from bromoallene precursors. The table below summarizes key cycloaddition approaches utilizing allene derivatives.

| Reaction Type | Description | Stereocontrol | Resulting Structure |

| Palladium-Catalyzed Tandem Cyclization | An intramolecular reaction where a tethered nucleophile attacks the bromoallene, facilitated by a palladium catalyst. | High regioselectivity, chirality transfer from allenic precursor. | Bicyclic and polycyclic systems, including sulfamides. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | The allene acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. | Dependent on substrate and catalyst; can be highly stereoselective. | Functionalized cyclohexene (B86901) derivatives. |

| [2+2] Cycloaddition | The allene reacts with an alkene or alkyne to form a four-membered cyclobutane (B1203170) or cyclobutene (B1205218) ring. | Can be controlled through photochemical or metal-catalyzed conditions. | Substituted cyclobutanes and cyclobutenes. |

| Intramolecular Cyclization | A bromoallene with a pendant reactive group undergoes cyclization, often radical or metal-mediated. | Can achieve high stereocontrol depending on the cyclization trigger. | Various ring sizes, including heterocycles. nih.gov |

Strategic Integration into Retrosynthetic Analyses for Natural Product Synthesis

The unique reactivity of bromoallenes makes them valuable synthons in retrosynthetic analysis, which is a foundational strategy for planning the synthesis of complex molecules like natural products. youtube.comscribd.comdeanfrancispress.com By identifying a bromoallene moiety within a target structure, chemists can devise a disconnection that simplifies the molecule into more readily available starting materials. rsc.org

Many natural products, particularly those isolated from marine organisms like red algae, contain halogenated and allenic functionalities. tandfonline.comrsc.org The epoxidation of bromoallenes has been shown to connect to metabolites found in red algae, suggesting that bromoallenes are not only useful synthetic intermediates but also may be involved in biosynthetic pathways. rsc.org A molecule like this compound could serve as a key precursor in the synthesis of long-chain fatty acid derivatives or polyketides that feature allenic or related functional groups.

In a retrosynthetic plan, this compound could be disconnected from a target molecule containing a long alkyl chain and a functional group pattern achievable through allene chemistry. For example, a cyclic ether or lactone could be retrosynthetically traced back to an open-chain precursor derived from the bromoallene via an intramolecular cyclization. The combination of radical and biocatalytic transformations in retrosynthesis has also opened new avenues for synthesizing complex natural products, where a bromoallene could serve as a substrate for either type of reaction. nih.gov

The following table illustrates hypothetical retrosynthetic disconnections for natural product classes where this compound could be a key building block.

| Natural Product Class | Target Substructure | Retrosynthetic Disconnection | Role of this compound |

| Polyketide Macrolides | Long-chain lactone with stereocenters | Macrolactonization, disconnection of C-C bonds | Provides the long alkyl chain and a reactive handle for chain extension or cyclization. |

| Marine Halogenated Lipids | Acyclic lipid with bromo- or hydroxy- functionality | Functional group interconversion | Direct precursor or key intermediate for installing halogen and oxygen functionalities. |

| Prostaglandin Analogs | Cyclopentane ring with two side chains | Ring-closing metathesis or cycloaddition | Source of one of the side chains, with the allene providing a latent functional group for further elaboration. |

| Bioactive Allenic Lipids | Lipid containing a terminal or internal allene | C-C bond formation (e.g., coupling) | Direct incorporation of the allenic lipid backbone. |

Emerging Applications in the Synthesis of Advanced Organic Materials

While the primary applications of bromoallenes have been in the realm of complex molecule and natural product synthesis, their unique electronic and structural features suggest potential for use in the development of novel organic materials. The cumulenic π-system of the allene in this compound, combined with the polarizable bromine atom and the long, nonpolar alkyl chain, imparts amphiphilic character and specific reactivity that could be exploited in materials science.

The reactivity of the allene and the C-Br bond allows for polymerization or grafting onto surfaces. For instance, the bromine atom could serve as an initiator site for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the allene-containing core. Alternatively, the allene itself could undergo polymerization through transition-metal catalysis, leading to polymers with unique conjugated backbones. The long tridecyl chain would influence the solubility and self-assembly properties of such materials, potentially leading to the formation of liquid crystals, films, or micelles.

Furthermore, the diene substructure within this compound can undergo electrophilic addition reactions, which could be used to functionalize the molecule after its incorporation into a larger assembly. masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.orglibretexts.org This post-polymerization modification capability would allow for the fine-tuning of the material's properties. While still a nascent area of research, the foundational chemistry of bromoallenes provides a strong basis for their future exploration in the design of functional organic materials with tailored electronic, optical, and morphological properties.

Q & A

Q. What strategies mitigate air-sensitive degradation during handling of this compound?

- Methodological Answer : Use Schlenk lines or gloveboxes for transfers. Characterize degradation products via LC-MS and adjust storage protocols (e.g., adding radical inhibitors like BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.